1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one 1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845934
InChI: InChI=1S/C11H13N3O/c15-11-4-6-14(8-1-2-8)10-3-5-12-7-9(10)13-11/h3,5,7-8H,1-2,4,6H2,(H,13,15)
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

CAS No.:

Cat. No.: VC15845934

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 1-cyclopropyl-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one
Standard InChI InChI=1S/C11H13N3O/c15-11-4-6-14(8-1-2-8)10-3-5-12-7-9(10)13-11/h3,5,7-8H,1-2,4,6H2,(H,13,15)
Standard InChI Key YIJHSYYORAJGGI-UHFFFAOYSA-N
Canonical SMILES C1CC1N2CCC(=O)NC3=C2C=CN=C3

Introduction

1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b] diazepin-4(5H)-one is a complex organic compound featuring a bicyclic structure that combines a pyridine and a diazepine moiety. The presence of a cyclopropyl group at the 1-position of the diazepine ring contributes to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activity, which is enhanced by the pyridine ring.

Synthesis Methods

The synthesis of 1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b] diazepin-4(5H)-one typically involves multi-step processes. While specific synthesis details for this compound are not widely documented, similar compounds in the diazepine family often involve condensation reactions between appropriate precursors. For instance, the synthesis of related pyrido[2,3-b] diazepin-4-ones involves the reaction of 2,3-diaminopyridines with ethyl aroylacetates .

Potential Biological Activities

CompoundStructure FeaturesBiological Activity
DiazepamBenzodiazepineAnxiolytic
ClonazepamBenzodiazepineAnticonvulsant
PhenazepamBenzodiazepineAnxiolytic

Interaction Studies

Understanding how 1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b] diazepin-4(5H)-one interacts with biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Such studies typically involve analyzing the compound's binding affinity and selectivity for specific receptors or enzymes.

Comparison with Similar Compounds

The uniqueness of 1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b] diazepin-4(5H)-one lies in its specific structural features, which may confer distinct pharmacological properties compared to other diazepine and pyridine compounds. The cyclopropyl group may influence its binding affinity differently than compounds lacking this feature.

Future Research Directions

Further research is needed to fully elucidate the therapeutic potential of 1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b] diazepin-4(5H)-one. This includes detailed pharmacological studies to understand its biological effects and potential applications in medicine.

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